![molecular formula C9H7ClN2O2 B2453546 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]phenol CAS No. 409304-46-7](/img/structure/B2453546.png)
2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]phenol” is an aromatic compound with a phenol group and a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms . The chloromethyl group is attached to the 3-position of the oxadiazole ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, chloromethylation is a common reaction in organic chemistry. It involves the addition of a chloromethyl group (-CH2Cl) to a molecule . This reaction is often catalyzed by Lewis acids such as zinc chloride .Molecular Structure Analysis
The molecular structure of this compound would consist of a phenol group (a benzene ring with a hydroxyl group), attached to a 1,2,4-oxadiazole ring at the 2-position. The oxadiazole ring would have a chloromethyl group attached at the 3-position .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the chloromethyl group could be substituted with other groups in a nucleophilic substitution reaction . The phenol group could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the polar hydroxyl group and the polarizable chlorine atom could influence its solubility, boiling point, and melting point .科学的研究の応用
Antibacterial Activity
A series of compounds synthesized from 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole, including derivatives of 2-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]phenol, have been investigated for their antibacterial activity. Among them, specific derivatives exhibited significant inhibitory effects against various bacteria like Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae (Rai et al., 2010).
Chemical Properties and Synthesis
The chemical properties of related oxadiazole compounds have been extensively studied, focusing on reactions like acylation, oxidation, and interactions with nucleophilic reagents. This research aids in understanding the transformation processes of the 1,2,4-oxadiazole ring (Stepanov et al., 2019).
Potential Anticancer Agents
Certain 1,2,4-oxadiazole derivatives, including those related to this compound, have shown promise as apoptosis inducers and potential anticancer agents. These compounds demonstrated activity against breast and colorectal cancer cell lines, with specific derivatives inducing cell cycle arrest and apoptosis (Zhang et al., 2005).
Organic Light-Emitting Diodes (OLEDs)
Compounds with 1,2,4-oxadiazole structure have been utilized in the development of efficient organic light-emitting diodes (OLEDs). These materials exhibit low efficiency roll-off and high photoluminescence quantum efficiency, making them valuable in advancing OLED technology (Jin et al., 2014).
Antioxidant Activity
Novel 1,3,4-oxadiazole derivatives bearing 2,6-di-tert-butylphenol moieties have been synthesized and evaluated for their antioxidant properties. Some of these compounds showed significant free-radical scavenging ability, indicating their potential as antioxidants (Shakir et al., 2014).
作用機序
Target of Action
Chloromethyl substituted aromatic compounds, which this compound is a part of, are known to be key intermediates in the synthesis of a variety of fine chemicals, polymers, and pharmaceuticals .
Mode of Action
Compounds with a 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Result of Action
Compounds with a similar structure have shown promising results as anti-infective agents .
特性
IUPAC Name |
2-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-5-8-11-9(14-12-8)6-3-1-2-4-7(6)13/h1-4,13H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVJDSCNZFSKOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)CCl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Ethyl-N-[(E)-2-phenylethenyl]sulfonyl-3-propan-2-ylpyrazole-4-carboxamide](/img/structure/B2453465.png)
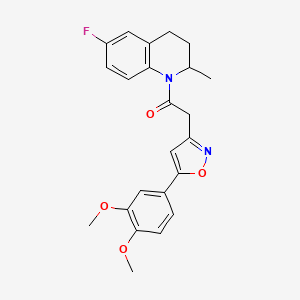
![8-((2,4-Difluorophenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2453467.png)
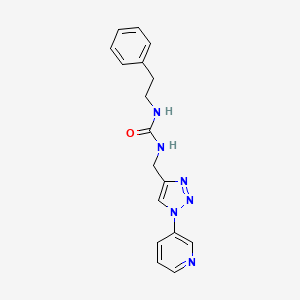

![1-N-[3-(2-Oxoazetidin-1-yl)phenyl]-4-phenylpiperidine-1,4-dicarboxamide](/img/structure/B2453473.png)


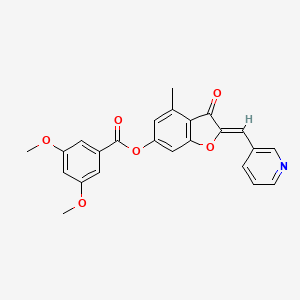
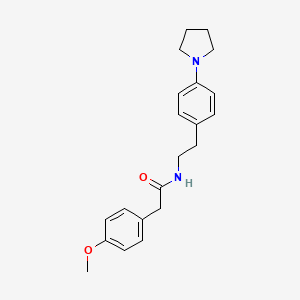
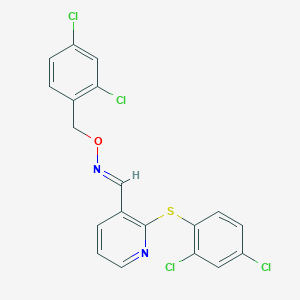
![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(1-phenylethyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2453481.png)
![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2453483.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2453484.png)